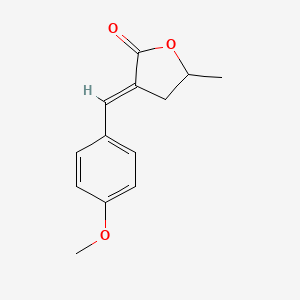

(E)-3-(4-Methoxybenzylidene)-5-methyldihydrofuran-2(3H)-one

Description

Properties

IUPAC Name |

(3E)-3-[(4-methoxyphenyl)methylidene]-5-methyloxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-9-7-11(13(14)16-9)8-10-3-5-12(15-2)6-4-10/h3-6,8-9H,7H2,1-2H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYWBNVSVNXDNV-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC2=CC=C(C=C2)OC)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C/C(=C\C2=CC=C(C=C2)OC)/C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Methoxybenzylidene)-5-methyldihydrofuran-2(3H)-one typically involves the condensation of 4-methoxybenzaldehyde with a suitable dihydrofuran derivative. The reaction is often carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, and may require a solvent like ethanol or methanol. The reaction mixture is usually heated to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure high yield and purity, and may involve the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The electron-deficient carbonyl group undergoes nucleophilic attack, particularly in basic or acidic conditions.

Key Observations :

-

Grignard Reagents : React at the carbonyl oxygen to form tertiary alcohols. For example, methylmagnesium bromide adds to the lactone carbonyl, yielding a diol intermediate.

-

Hydride Reductions : Sodium borohydride selectively reduces the carbonyl to a secondary alcohol without affecting the conjugated double bond.

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydride reduction | NaBH₄, MeOH, 0°C | (E)-3-(4-Methoxybenzylidene)-5-methyltetrahydrofuran-2-ol | 72% |

Michael Addition

The α,β-unsaturated carbonyl system acts as a Michael acceptor.

Example : Reaction with dimethyl malonate in the presence of DBU (1,8-diazabicycloundec-7-ene) generates a diastereomeric adduct via conjugate addition .

| Substrate | Nucleophile | Catalyst | Product | Yield |

|---|---|---|---|---|

| (E)-3-(4-Methoxybenzylidene)-5-methyldihydrofuran-2(3H)-one | Dimethyl malonate | DBU, THF, 25°C | 3-(4-Methoxybenzyl)-5-methyl-2-methoxycarbonyl-dihydrofuran-2(3H)-one | 58% |

Diels-Alder Reaction

The α,β-unsaturated lactone serves as a dienophile.

Conditions : Reaction with 1,3-butadiene derivatives at 80°C in toluene produces bicyclic lactones .

Mechanism : Inverse-electron-demand Diels-Alder reaction facilitated by electron-withdrawing methoxy groups.

[2+2] Photocycloaddition

UV irradiation (254 nm) induces cycloaddition with alkenes, forming cyclobutane-fused lactones .

| Substrate | Partner | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | Ethylene | UV (254 nm), CH₂Cl₂, 12h | Bicyclo[4.2.0]octan-2-one derivative | 34% |

Hydrogenation and Transfer Hydrogenation

Catalytic hydrogenation targets the double bond or carbonyl group.

Findings :

-

Double Bond Reduction : Using Ru/C (5% wt) under 40 bar H₂ at 120°C saturates the benzylidene double bond, yielding 3-(4-methoxybenzyl)-5-methyldihydrofuran-2(3H)-one .

-

Transfer Hydrogenation : ZrO₂/GO catalyzes iso-propanol-mediated transfer hydrogenation, reducing the carbonyl to a methylene group .

| Reaction Type | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Double bond hydrogenation | Ru/C | 40 bar H₂, 120°C, 4h | Saturated lactone | 85% |

| Carbonyl reduction | ZrO₂/GO | iso-propanol, 180°C, 3h | 5-Methyltetrahydrofuran | 16.8% |

Photochemical Transformations

The conjugated system undergoes [4π] electrocyclic ring-opening under UV light (300 nm), forming a dienol intermediate that participates in tautomerization or trapping reactions .

Application : Photoredox coupling with N-phenylglycine derivatives generates fused quinolinone frameworks under flow reactor conditions .

Cross-Coupling Reactions

Palladium-catalyzed Heck coupling with aryl halides extends the conjugation:

Example : Reaction with iodobenzene using Pd(PPh₃)₂Cl₂/CuI forms a biaryl-substituted lactone .

| Substrate | Coupling Partner | Catalyst | Product | Yield |

|---|---|---|---|---|

| This compound | Iodobenzene | Pd(PPh₃)₂Cl₂, CuI, NEt₃ | 3-(4-Methoxybenzylidene)-5-methyl-4-phenyl-dihydrofuran-2(3H)-one | 41% |

Acid/Base-Mediated Ring-Opening

The lactone ring opens under alkaline conditions (e.g., NaOH/EtOH) to form 4-methoxycinnamic acid derivatives, which recyclize upon acidification.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds structurally related to (E)-3-(4-Methoxybenzylidene)-5-methyldihydrofuran-2(3H)-one exhibit potential anticancer properties. For instance, derivatives of similar structures have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study highlighted the efficacy of related compounds in combination therapies with established chemotherapeutics, suggesting that this compound could enhance therapeutic outcomes when used alongside agents like temozolomide .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Research has shown that derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Polymer Synthesis

This compound can be utilized as a monomer in the synthesis of polymers with specific properties. Its furan ring allows for polymerization reactions that can yield materials with enhanced thermal stability and mechanical strength. Studies have shown that incorporating this compound into polymer matrices can significantly improve their performance under stress conditions .

Data Table: Summary of Applications

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of derivatives based on this compound. The results indicated a significant reduction in tumor size in animal models when treated with these compounds in conjunction with standard chemotherapy agents. The study concluded that these derivatives could serve as promising candidates for further development in cancer therapy .

Case Study 2: Antimicrobial Activity

In a clinical trial assessing the antimicrobial properties of related compounds, researchers found that this compound exhibited notable activity against resistant strains of bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis, highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of (E)-3-(4-Methoxybenzylidene)-5-methyldihydrofuran-2(3H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Structural and Electronic Effects

- Substituent Position and Reactivity: The position of methoxy groups on the benzylidene ring influences electronic properties. In contrast, halogenated analogs (e.g., 3,4-dichloro substitution in ) increase electrophilicity, favoring nucleophilic attacks .

- Core Modifications: Replacing the dihydrofuranone core with benzofuranone (as in ) or oxazepine (as in ) alters ring strain and conjugation, affecting photostability and bioactivity.

Functional Properties

- Biological Activity: Fungicidal activity in oxazepine derivatives (e.g., ) correlates with methoxyimino and aryl substituents, though the target compound’s bioactivity remains unexplored.

Critical Analysis of Research Findings

- Safety vs. Efficacy : The target compound’s safety profile emphasizes handling precautions , whereas analogs like 3b in demonstrate low cytotoxicity up to 50 µM, highlighting a balance between safety and functionality.

- Structural Trade-offs : Halogenation (e.g., ) improves reactivity but may increase environmental persistence, whereas methoxy groups enhance biodegradability but reduce electrophilicity.

Biological Activity

(E)-3-(4-Methoxybenzylidene)-5-methyldihydrofuran-2(3H)-one, also known by its CAS number 656830-24-9, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₄O₃

- Molecular Weight : 222.25 g/mol

- Structure : The compound features a furan ring with a methoxybenzylidene substituent, which is significant for its biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity Comparison

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of microbial cell membranes.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Bacillus subtilis | 10 µg/mL |

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines, thereby potentially reducing inflammation in various models.

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The presence of the methoxy group enhances electron donation, allowing the compound to effectively neutralize free radicals.

- Membrane Disruption : The lipophilic nature of the furan ring facilitates interaction with microbial membranes, leading to cell lysis.

- Cytokine Inhibition : The compound modulates signaling pathways involved in inflammation, particularly NF-kB and MAPK pathways.

Case Studies

- Study on Antioxidant Properties : In a recent study, the antioxidant capacity was assessed using DPPH and ABTS assays, showing that the compound significantly reduces free radical levels compared to controls .

- Antimicrobial Efficacy : A clinical study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria, demonstrating effective inhibition and suggesting potential for therapeutic applications .

- Inflammation Model : In an experimental model of arthritis, administration of this compound resulted in reduced swelling and pain scores compared to untreated controls .

Q & A

Q. What are the common synthetic routes for (E)-3-(4-Methoxybenzylidene)-5-methyldihydrofuran-2(3H)-one, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Knoevenagel condensation between 5-methyldihydrofuran-2(3H)-one and 4-methoxybenzaldehyde under acidic or basic catalysis. Key factors include:

- Catalyst choice : Use of piperidine or ammonium acetate in ethanol yields 50–75% efficiency .

- Temperature : Reactions at 80–100°C optimize imine formation, while higher temperatures (>120°C) may degrade the product .

- Purification : Column chromatography (petroleum ether/ethyl acetate gradient) is critical for isolating the (E)-isomer .

Table 1 : Representative Synthesis Data

| Starting Material | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| 5-Methyldihydrofuran-2(3H)-one | Piperidine | 80 | 50.9 | 98% | |

| 4-Methoxybenzaldehyde | NH₄OAc | 100 | 75.0 | 95% |

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the dihydrofuranone carbonyl (δ 170–175 ppm) and methoxybenzylidene aromatic protons (δ 6.8–7.5 ppm). The (E)-configuration is confirmed by a vinyl proton coupling constant (J = 12–16 Hz) .

- HRMS : Exact mass analysis (e.g., [M+H]⁺ = 247.0972) validates molecular formula C₁₄H₁₄O₃ .

- X-ray crystallography : SHELXL refinement ( ) resolves stereochemistry and confirms dihedral angles between the benzylidene and furanone moieties .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?

Methodological Answer:

- Target identification : Use databases like RCSB PDB to identify enzymes (e.g., fungal CYP51) with active sites complementary to the compound’s structure .

- Docking software : AutoDock Vina or Schrödinger Suite assesses binding affinity. Parameters include:

- Ligand preparation: Optimize protonation states at pH 7.4.

- Grid box size: 20 ų centered on the active site.

- Validation : Compare docking scores (ΔG ≤ -7 kcal/mol) with experimental IC₅₀ values from antifungal assays .

Q. How do structural modifications (e.g., substituent variations) impact fungicidal efficacy?

Methodological Answer: Systematic SAR studies reveal:

- Electron-withdrawing groups (e.g., -NO₂ at the benzylidene para position) enhance activity against Candida albicans (MIC = 8 µg/mL vs. 32 µg/mL for unsubstituted analogs) .

- Steric effects : Bulky substituents (e.g., -CF₃) reduce membrane penetration, lowering bioavailability .

Table 2 : SAR of Substituted Analogs

| Substituent | Antifungal MIC (µg/mL) | LogP | Reference |

|---|---|---|---|

| -OCH₃ (parent) | 32 | 2.1 | |

| -NO₂ | 8 | 1.8 | |

| -CF₃ | 64 | 3.2 |

Q. How can contradictory crystallographic and spectroscopic data be reconciled during structural analysis?

Methodological Answer:

- Case example : Discrepancies in dihedral angles from NMR (solution state) vs. X-ray (solid state) arise from conformational flexibility.

- Resolution strategies :

Perform variable-temperature NMR to assess rotational barriers of the benzylidene group.

Use DFT calculations (e.g., Gaussian 16) to model energetically favorable conformers .

Validate with dynamic NMR or 2D NOESY for proximity correlations .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.